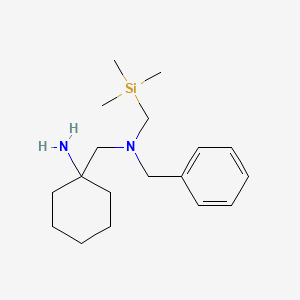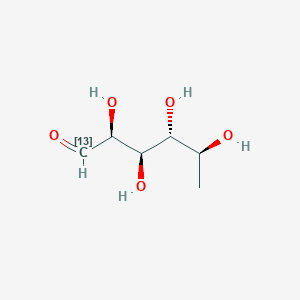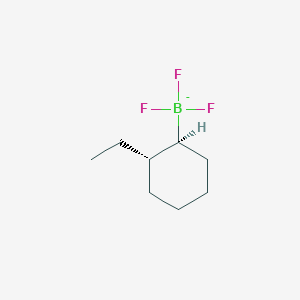![molecular formula C34H40F6N3OP B12060286 1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate CAS No. 1188292-56-9](/img/structure/B12060286.png)
1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkyne MegaStokes dye 608 is a multifunctional fluorescent dye known for its large Stokes shift, which makes it highly valuable in various scientific applications. This dye is particularly useful in biological experiments, where it aids in observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkyne MegaStokes dye 608 is synthesized through a series of chemical reactions that involve the incorporation of an alkyne group and a MegaStokes dye moiety. The synthesis typically involves the following steps:
Formation of the Alkyne Group: The alkyne group is introduced through a reaction involving a cyclooctyne derivative, which enables copper-free click chemistry with azides.
Coupling with MegaStokes Dye: The alkyne-functionalized compound is then coupled with the MegaStokes dye through a series of condensation reactions, resulting in the formation of the final dye.
Industrial Production Methods
Industrial production of Alkyne MegaStokes dye 608 involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The dye is typically produced in large batches and purified through techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Alkyne MegaStokes dye 608 undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne group in the dye allows it to participate in copper-free click chemistry with azides, forming stable triazole linkages.
Substitution Reactions: The dye can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Copper-Free Click Chemistry: Cyclooctyne derivatives and azides are commonly used reagents.
Substitution Reactions: Nucleophiles such as amines and thiols are used under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include triazole-linked derivatives and various substituted compounds, depending on the nucleophiles used .
Scientific Research Applications
Alkyne MegaStokes dye 608 has a wide range of applications in scientific research:
Biological Imaging: The dye is extensively used in fluorescence microscopy to label and visualize cellular structures and biomolecules
Molecular Tracking: It is used to track the movement and interactions of biomolecules within cells
Diagnostic Tools: The dye is employed in diagnostic assays to detect specific biomolecules and pathogens
Tissue Pathology: It aids in studying tissue samples to identify pathological changes
Industrial Applications: The dye is used in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of Alkyne MegaStokes dye 608 involves its ability to fluoresce upon excitation with light. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, resulting in a large Stokes shift. This property allows it to be used in fluorescence resonance energy transfer (FRET) applications without interfering with the spectral bands of other fluorophores . The dye’s alkyne group enables it to undergo click chemistry, allowing for specific and stable labeling of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Rhodamine 800: Another fluorescent dye with similar applications in biological imaging and molecular tracking.
Coumarin-PEG2-SCO: A dye used for labeling and imaging, known for its high reactivity and stability.
Acridine Orange Hydrochloride: Used in cell staining and fluorescence microscopy.
Uniqueness of Alkyne MegaStokes dye 608
Alkyne MegaStokes dye 608 stands out due to its large Stokes shift and ability to undergo copper-free click chemistry. These properties make it highly versatile and suitable for a wide range of applications, from basic research to industrial uses .
Properties
CAS No. |
1188292-56-9 |
|---|---|
Molecular Formula |
C34H40F6N3OP |
Molecular Weight |
651.7 g/mol |
IUPAC Name |
4-(cyclooct-2-yn-1-ylmethyl)-N-[3-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]benzamide;hexafluorophosphate |
InChI |
InChI=1S/C34H39N3O.F6P/c1-36(2)33-19-15-28(16-20-33)11-12-29-21-25-37(26-22-29)24-8-23-35-34(38)32-17-13-31(14-18-32)27-30-9-6-4-3-5-7-10-30;1-7(2,3,4,5)6/h11-22,25-26,30H,3-6,8-9,23-24,27H2,1-2H3;/q;-1/p+1 |
InChI Key |
NMJWJBDSPFCEOH-UHFFFAOYSA-O |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCCNC(=O)C3=CC=C(C=C3)CC4CCCCCC#C4.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCCNC(=O)C3=CC=C(C=C3)CC4CCCCCC#C4.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)







![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)

